N-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-chloroaniline with 2-methylphenylpiperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen substitution reactions can occur at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be facilitated by nucleophiles like sodium iodide.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Halogen-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- N-(3-chlorophenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is unique due to the presence of the 2-methylphenyl group, which may confer distinct pharmacological properties compared to its analogs. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.
Conclusion
This compound is a compound of interest in various scientific fields due to its diverse chemical reactivity and potential applications
Properties
Molecular Formula |
C19H22ClN3O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H22ClN3O/c1-15-5-2-3-8-18(15)23-11-9-22(10-12-23)14-19(24)21-17-7-4-6-16(20)13-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
InChI Key |
KSZITAHCVCUNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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